2-Cyclobutylazepane oxalate
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Overview
Description
2-Cyclobutylazepane oxalate is a heterocyclic compound with the molecular formula C22H40N2O4. It is known for its unique structural properties, which include a cyclobutyl ring fused to an azepane ring, and its association with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylazepane oxalate typically involves the reaction of cyclobutylamine with azepane under controlled conditions. The reaction is followed by the addition of oxalic acid to form the oxalate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent quality. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutylazepane oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of cyclobutylazepane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced azepane derivatives.
Substitution: Formation of substituted azepane compounds with various functional groups.
Scientific Research Applications
2-Cyclobutylazepane oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in catalysis and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclobutylazepane oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclobutyl and azepane rings provide structural rigidity, enhancing the compound’s binding affinity. The oxalate moiety plays a role in the compound’s solubility and stability, facilitating its biological activity .
Comparison with Similar Compounds
Cyclobutylamine: Shares the cyclobutyl ring but lacks the azepane structure.
Azepane: Contains the azepane ring but does not have the cyclobutyl group.
Oxalic Acid: Provides the oxalate moiety but lacks the cyclobutyl and azepane rings.
Uniqueness: 2-Cyclobutylazepane oxalate is unique due to its combination of cyclobutyl and azepane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-cyclobutylazepane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.C2H2O4/c1-2-7-10(11-8-3-1)9-5-4-6-9;3-1(4)2(5)6/h9-11H,1-8H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHFTYVWVMNGEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCC2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915402-15-2, 1177306-14-7 |
Source
|
Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915402-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Azepine, 2-cyclobutylhexahydro-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1177306-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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